Mao-B-IN-12

MAO-B Inhibition IC50 Structure-Activity Relationship

MAO-B-IN-12 (Compound 16c) is a well-characterized polyprenylated quinone with moderate MAO-B inhibition (IC50 1.3 μM) and direct neuroprotective activity. Its moderate potency enables graded inhibition curves—ideal for studying partial MAO-B blockade in SH-SY5Y oxidative stress models. Also serves as a SAR benchmark for rational design of novel MAO-B inhibitors. High-purity (≥98%) solid suitable for in vitro/ex vivo studies.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B12409698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-12
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C22H30O4/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-18-17(5)19(23)21(25)22(26)20(18)24/h8,10,12,25-26H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
InChIKeyLDICHMLJMDMIKD-NCZFFCEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao-B-IN-12: A Polyprenylated Quinone MAO-B Inhibitor for Neuroprotection Research Procurement


Mao-B-IN-12, chemically designated as Compound 16c (CAS: 2394733-97-0), is a synthetic polyprenylated quinone derivative identified as a monoamine oxidase B (MAO-B) inhibitor [1]. It was developed and characterized within a structure-activity relationship (SAR) study of natural product-like compounds aimed at exploring neuroprotective mechanisms [1]. As a small molecule investigational compound, it is supplied by multiple vendors for research purposes, with a molecular weight of 358.47 g/mol and the molecular formula C22H30O4 .

Mao-B-IN-12 Procurement: Why In-Class MAO-B Inhibitor Substitution Is Not Trivial


Within the class of MAO-B inhibitors, significant divergence exists in potency, selectivity, mechanism of action (reversible vs. irreversible), and blood-brain barrier (BBB) permeability, making simple substitution scientifically unsound. For example, the classic irreversible inhibitors selegiline and rasagiline have well-established clinical profiles but carry distinct safety considerations and mechanisms compared to newer reversible inhibitors [1]. Even within the same chemical series, minor structural modifications can drastically alter potency; Mao-B-IN-12 (Compound 16c) exhibits an IC50 of 1.3 μM, while a closely related analog, MAO-B-IN-13 (compound 12a), demonstrates an IC50 of 10 nM, a 130-fold difference in potency, underscoring the critical need for precise compound selection based on specific experimental requirements .

Mao-B-IN-12 Product-Specific Quantitative Evidence Guide


MAO-B Inhibitory Potency of Mao-B-IN-12 (16c) vs. Structural Analogs

Mao-B-IN-12 (Compound 16c) demonstrates specific, quantifiable MAO-B inhibitory activity. Its IC50 value is 1.3 μM, as determined in an enzymatic assay [1]. While this places it among active compounds, it is notably less potent than a closely related structural analog, MAO-B-IN-13 (compound 12a), which was optimized for enhanced potency and exhibits an IC50 of 10 nM . This 130-fold difference in potency highlights a critical differentiation point for researchers selecting a tool compound: Mao-B-IN-12 may be better suited for applications where moderate, tunable inhibition is desired, as opposed to the near-complete inhibition achieved with the high-potency analog.

MAO-B Inhibition IC50 Structure-Activity Relationship Polyprenylated Quinones

In Vitro Neuroprotective Activity of Mao-B-IN-12 (16c) in SH-SY5Y Cells

Mao-B-IN-12 (Compound 16c) is not merely an enzyme inhibitor; it exhibits a dual functional profile by also demonstrating direct neuroprotective activity in a cellular model of oxidative injury. The compound was tested for its ability to protect SH-SY5Y neuroblastoma cells from peroxide-induced injury [1]. It was one of three derivatives (alongside 3c and 8c) from a library of 27 that exhibited both MAO-B inhibitory and neuroprotective activity [1]. This differentiates it from classic inhibitors like selegiline and rasagiline, whose primary mechanism is MAO-B inhibition, and whose neuroprotective effects are largely attributed to this action or to their propargylamine moiety, rather than a direct cytoprotective effect as observed here [2].

Neuroprotection Oxidative Stress SH-SY5Y Cells Parkinson's Disease

Structure-Based Design and Selectivity Profile of Mao-B-IN-12 (16c)

Mao-B-IN-12 (Compound 16c) was developed through structure-based design, and its interaction with MAO-B was validated by molecular docking studies, confirming a specific binding mode [1]. The study focused on MAO-B inhibition, and the compound's design was aimed at achieving selectivity over MAO-A, a common goal to avoid the "cheese effect" and other side effects associated with MAO-A inhibition [1]. This differentiates it from non-selective MAO inhibitors, which are generally less desirable as research tools due to their complex pharmacology. The binding mode and selectivity are inferred from the design principles and the specific focus on MAO-B inhibition in the original study.

Molecular Docking Selectivity MAO-B Structure-Based Design

Mao-B-IN-12 Best Research and Industrial Application Scenarios


Mechanistic Studies of Neuroprotection in Parkinson's Disease Models

Given its dual activity as a moderate MAO-B inhibitor (IC50 = 1.3 μM) and a direct neuroprotective agent, Mao-B-IN-12 (16c) is ideally suited for in vitro and ex vivo experiments aimed at dissecting the interplay between dopamine preservation and neuronal survival [1]. It can be used in SH-SY5Y cell models of oxidative stress to study pathways of cytoprotection independent of, or additive to, MAO-B inhibition [1].

Pharmacological Differentiation and Dose-Response Profiling

The moderate potency of Mao-B-IN-12 (IC50 = 1.3 μM) makes it a useful tool for generating partial inhibition curves, allowing researchers to study the effects of graded MAO-B inhibition [1]. This contrasts with the use of high-potency inhibitors like MAO-B-IN-13 (IC50 = 10 nM), which would produce near-complete inhibition even at low concentrations . This scenario is valuable for in vivo studies where a more nuanced pharmacological effect is desired.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

As a well-characterized polyprenylated quinone derivative, Mao-B-IN-12 (16c) serves as a reference point within a SAR study focused on optimizing MAO-B inhibition and neuroprotection [1]. Its defined structure and activity data (IC50 = 1.3 μM) provide a benchmark for evaluating new synthetic analogs, and its reported molecular docking results offer a template for rational drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mao-B-IN-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.